

Application Notes and Protocols for the Synthesis of Agitoxin-2

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Compound of Interest

Compound Name: *Agitoxin 2*

Cat. No.: *B612411*

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Introduction

Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion *Leiurus quinquestriatus hebraeus*. It is a potent blocker of voltage-gated potassium channels, particularly Kv1.1 and Kv1.3, with high affinity and selectivity.[1] This property makes Agitoxin-2 a valuable molecular probe for studying the structure and function of these channels and a potential therapeutic lead for autoimmune diseases where Kv1.3 channels are overexpressed on effector memory T-cells.[2] The chemical synthesis of Agitoxin-2 allows for the production of this peptide in quantities sufficient for research and preclinical development and enables the introduction of modifications for structure-activity relationship studies.

This document provides a detailed protocol for the chemical synthesis of Agitoxin-2 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization, and functional validation.

Agitoxin-2 Sequence: Gly-Val-Pro-Ile-Asn-Val-Ser-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Ile-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys
Disulfide Bridges: Cys8-Cys28, Cys14-Cys33, Cys18-Cys35

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear Agitoxin-2

This protocol is based on the widely used Fmoc/tBu strategy.^{[3][4][5]}

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-amino acids with appropriate side-chain protection (e.g., Trt for Cys, Asn, Gln, His; tBu for Ser, Thr, Asp; Boc for Lys; Pbf for Arg)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cold diethyl ether

Equipment:

- Automated or manual peptide synthesizer
- Reaction vessel
- Shaker
- Lyophilizer

Procedure:

- **Resin Swelling:** Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Coupling:**
 - Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF and DCM to remove excess reagents.
- **Chain Elongation:** Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the Agitoxin-2 sequence. A Kaiser test can be performed after each coupling step to ensure completion.[\[3\]](#)
- **Final Deprotection:** After the final amino acid has been coupled, perform a final Fmoc deprotection step.
- **Cleavage and Global Deprotection:**
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Treat the resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
 - Filter the resin and collect the filtrate containing the crude peptide.
- **Peptide Precipitation:** Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.
- **Lyophilization:** Lyophilize the crude peptide to obtain a white powder.

Oxidative Folding for Disulfide Bond Formation

This one-step air oxidation method is a common approach for forming multiple disulfide bonds in synthetic peptides.[6]

Materials:

- Crude linear Agitoxin-2
- Folding buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA
- Glutathione redox system (optional): Reduced glutathione (GSH) and oxidized glutathione (GSSG)

Procedure:

- Dissolution: Dissolve the lyophilized crude linear Agitoxin-2 in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular aggregation.
- Oxidation: Stir the solution gently at room temperature, exposed to air, for 24-48 hours. The progress of the folding can be monitored by RP-HPLC.
- Acidification: Once the folding is complete (indicated by the appearance of a major, sharp peak in the HPLC chromatogram), acidify the solution with a small amount of TFA to a pH of ~2 to stop the reaction.
- Lyophilization: Lyophilize the folded peptide solution.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Lyophilized folded Agitoxin-2
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

- C18 reverse-phase HPLC column (preparative or semi-preparative)

Equipment:

- HPLC system with a UV detector
- Fraction collector

Procedure:

- **Sample Preparation:** Dissolve the lyophilized folded peptide in a minimal amount of Solvent A.
- **Purification:**
 - Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
 - Inject the peptide solution onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.^{[7][8][9]}
 - Monitor the elution at 220 nm and 280 nm.
- **Fraction Collection:** Collect the fractions corresponding to the major peak, which represents the correctly folded Agitoxin-2.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (>95%).
- **Lyophilization:** Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Characterization by Mass Spectrometry

Equipment:

- MALDI-TOF or ESI mass spectrometer

Procedure:

- **Sample Preparation:** Prepare the purified Agitoxin-2 sample according to the instrument's requirements.
- **Mass Analysis:** Acquire the mass spectrum of the peptide.
- **Data Analysis:** Compare the experimentally determined molecular weight with the theoretical molecular weight of Agitoxin-2 (4090.95 Da) to confirm the identity of the synthesized peptide.[\[9\]](#)[\[10\]](#)

Functional Validation by Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of synthesized Agitoxin-2 on Kv1.3 channels.[\[11\]](#)[\[12\]](#)

Materials:

- Cell line stably expressing human Kv1.3 channels (e.g., HEK293 or L929 cells)
- External (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH
- Internal (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH
- Synthesized Agitoxin-2

Equipment:

- Patch-clamp amplifier and data acquisition system
- Microscope
- Micromanipulators
- Perfusion system

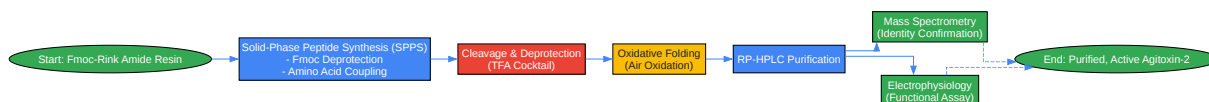
Procedure:

- Cell Preparation: Plate the Kv1.3-expressing cells onto coverslips for recording.
- Patch-Clamp Recording:
 - Establish a whole-cell patch-clamp configuration on a single cell.
 - Record baseline Kv1.3 currents by applying a voltage-step protocol (e.g., depolarizing pulses from a holding potential of -80 mV to +40 mV).
- Toxin Application: Perfuse the cell with the external solution containing a known concentration of synthesized Agitoxin-2.
- Data Acquisition: Record the Kv1.3 currents in the presence of the toxin.
- Data Analysis:
 - Measure the peak current amplitude before and after toxin application.
 - Calculate the percentage of current inhibition.
 - To determine the IC_{50} value, repeat the experiment with a range of Agitoxin-2 concentrations and fit the concentration-response data to a Hill equation.

Data Presentation

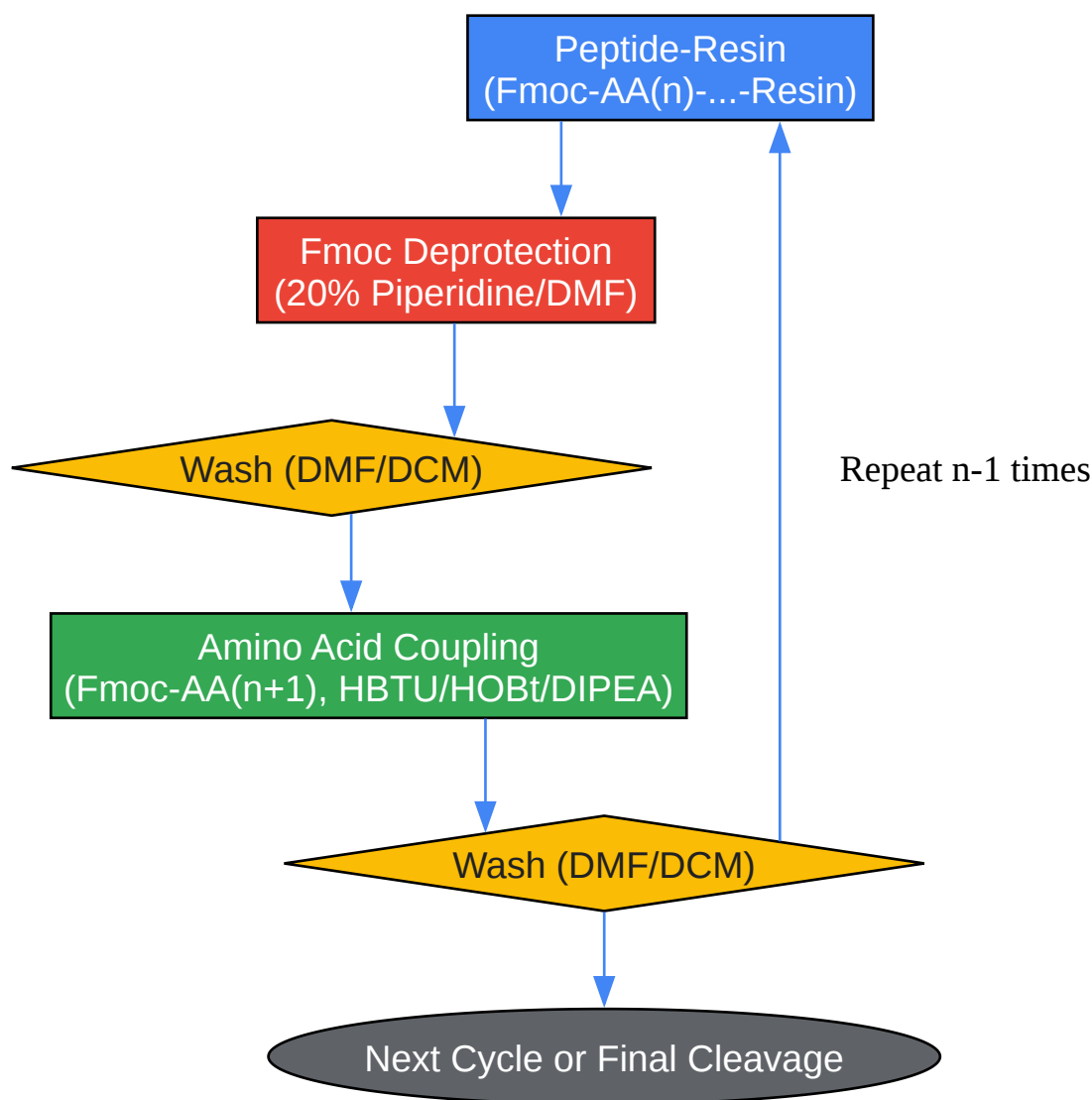
Parameter	Value	Reference/Method
Peptide Sequence	GVPINVSGTGSPQCIKPCKDA GMRFGKCMNRKCHCTPK	UniProt
Theoretical Molecular Weight	4090.95 Da	Calculated
Number of Amino Acids	38	Sequence
Disulfide Bridges	Cys8-Cys28, Cys14-Cys33, Cys18-Cys35	Literature
SPPS Scale (example)	0.1 mmol	Protocol
Crude Peptide Yield	~70-80%	Estimated
Purified Peptide Yield	~10-20%	Estimated
Purity (post-HPLC)	>95%	Analytical HPLC
Agitoxin-2 IC ₅₀ on Kv1.3	~200 pM	[1]

Visualizations



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Caption: Workflow for the chemical synthesis and characterization of Agitoxin-2.



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Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

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